molecular formula C8H7FO3S B13519336 2-Oxo-2-phenylethane-1-sulfonyl fluoride

2-Oxo-2-phenylethane-1-sulfonyl fluoride

Cat. No.: B13519336
M. Wt: 202.20 g/mol
InChI Key: KAEYZVCQVYUARX-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S It is characterized by the presence of a sulfonyl fluoride group attached to a phenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethane-1-sulfonyl fluoride typically involves the reaction of phenylethanesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chloride with fluoride, yielding the desired sulfonyl fluoride compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of fluorinating agents and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Polar aprotic solvents like DMF, acetonitrile, and dichloromethane are often used to facilitate reactions.

    Catalysts: In some cases, catalysts such as tertiary amines or phase-transfer catalysts can be employed to enhance reaction rates.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Oxo-2-phenylethane-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further transformed into various functional groups.

    Medicinal Chemistry: The compound and its derivatives are investigated for their potential as enzyme inhibitors, particularly targeting serine proteases and other enzymes with nucleophilic active sites.

    Chemical Biology: It is used in the development of chemical probes for studying biological systems, including the labeling and modification of proteins.

    Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethane-1-sulfonyl fluoride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amino acids in proteins. This reactivity allows it to modify enzymes and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: Similar in reactivity but with a simpler structure.

    Trifluoromethanesulfonyl Fluoride: More reactive due to the presence of electron-withdrawing trifluoromethyl groups.

    Benzenesulfonyl Fluoride: Similar aromatic structure but lacks the ethane linkage.

Uniqueness

2-Oxo-2-phenylethane-1-sulfonyl fluoride is unique due to its specific combination of a phenyl group and an ethane linkage, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain synthetic and biological applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H7FO3S

Molecular Weight

202.20 g/mol

IUPAC Name

2-oxo-2-phenylethanesulfonyl fluoride

InChI

InChI=1S/C8H7FO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KAEYZVCQVYUARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)F

Origin of Product

United States

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